![molecular formula C23H24ClN3O3 B12626730 4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one CAS No. 959982-17-3](/img/structure/B12626730.png)
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one is a complex organic compound that features a pyridine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 5-chloropyridine-2-yl. This step often uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.
Methoxylation: The chloropyridine intermediate is then reacted with methanol in the presence of a base, such as sodium methoxide (NaOMe), to introduce the methoxy group, forming 5-chloropyridin-2-yl methoxy.
Azetidine Ring Formation: The azetidine ring is synthesized separately by reacting an appropriate amine with an alkyl halide under basic conditions.
Coupling Reactions: The final step involves coupling the methoxylated chloropyridine with the azetidine derivative and the phenylpyridinone moiety. This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Material Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridine: A simpler analog with a single chlorine substitution on the pyridine ring.
5-Chloropyridin-2-yl methoxy: A direct precursor in the synthesis of the target compound.
Azetidine Derivatives: Compounds containing the azetidine ring, which may have similar biological activities.
Uniqueness
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with specific molecular targets in ways that simpler analogs cannot, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
959982-17-3 |
|---|---|
Molekularformel |
C23H24ClN3O3 |
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
4-[(5-chloropyridin-2-yl)methoxy]-1-[4-(1-propan-2-ylazetidin-3-yl)oxyphenyl]pyridin-2-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-16(2)26-13-22(14-26)30-20-7-5-19(6-8-20)27-10-9-21(11-23(27)28)29-15-18-4-3-17(24)12-25-18/h3-12,16,22H,13-15H2,1-2H3 |
InChI-Schlüssel |
BCUICOOCWASUTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(C1)OC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=NC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


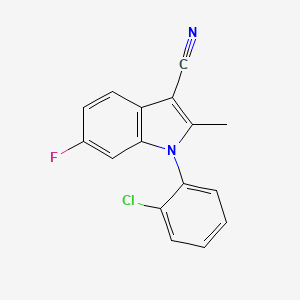
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
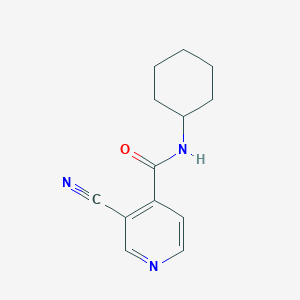
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12626676.png)
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
![5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one](/img/structure/B12626690.png)

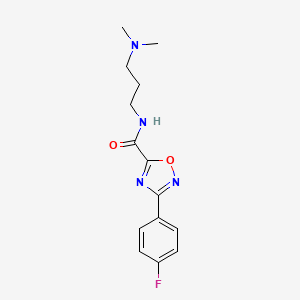
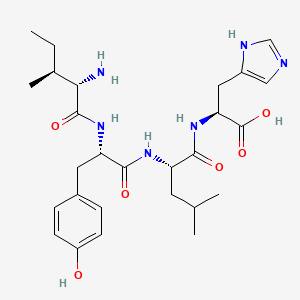
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)
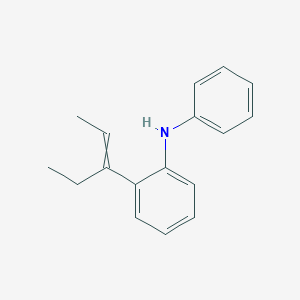
![(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B12626727.png)
![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
